molecular formula C27H19Cl2N3O3 B4960626 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide

2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide

Cat. No. B4960626
M. Wt: 504.4 g/mol
InChI Key: WJYFRABRTXACHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide, also known as CB-30865, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzamides, which are known for their diverse pharmacological activities. In

Mechanism of Action

2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has been shown to selectively inhibit PARP-1 and PARP-2, which are involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has been shown to have anti-cancer effects in various cancer cell lines, including breast, ovarian, and lung cancer cells. In addition to its anti-cancer effects, 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has also been shown to have anti-inflammatory and neuroprotective effects. 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has also been shown to protect neurons from oxidative stress and inflammation-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide in lab experiments is its high selectivity for PARP-1 and PARP-2. This allows for the specific inhibition of these enzymes without affecting other cellular processes. Another advantage of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide is its ability to induce cell death in cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one limitation of using 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide. One potential direction is the development of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide-based anti-cancer drugs. Another direction is the exploration of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide's potential in the treatment of inflammatory and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide and its potential side effects. Overall, 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide involves multiple steps, starting with the reaction of 4-aminobenzoic acid with 2-chlorobenzoyl chloride to form 2-chloro-N-(4-aminophenyl)benzamide. This intermediate is then reacted with 4-aminobenzoyl chloride to form 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide. The purity of the final product is achieved through recrystallization.

Scientific Research Applications

2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This makes 2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl2N3O3/c28-23-7-3-1-5-21(23)26(34)31-18-11-9-17(10-12-18)25(33)30-19-13-15-20(16-14-19)32-27(35)22-6-2-4-8-24(22)29/h1-16H,(H,30,33)(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYFRABRTXACHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]carbamoyl]phenyl]benzamide

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